molecular formula C27H22BrNO4S B1674110 L-798106 CAS No. 244101-02-8

L-798106

Numéro de catalogue: B1674110
Numéro CAS: 244101-02-8
Poids moléculaire: 536.4 g/mol
Clé InChI: ODTKFNUPVBULRJ-NTCAYCPXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-798,106 est un composé organique synthétique connu pour son activité antagoniste puissante et hautement sélective contre le récepteur E-prostanoid 3 (EP3). Ce composé a fait l'objet de nombreuses études pour son rôle dans la modulation de divers processus physiologiques et pathologiques, en particulier dans le contexte de l'inflammation, du cancer et des maladies cardiovasculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L-798,106 est synthétisé par un procédé de synthèse organique en plusieurs étapes. Les étapes clés impliquent la formation de la liaison sulfonamide et l'introduction des substituants brome et méthoxy sur le cycle phényle. La voie de synthèse comprend généralement :

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du L-798,106 ne soient pas largement documentées, la synthèse suit probablement des principes similaires à la synthèse à l'échelle du laboratoire, avec des optimisations pour la production à grande échelle. Cela comprend l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : L-798,106 subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques .

Applications De Recherche Scientifique

Cardiovascular Research

Mechanism of Action:
L-798106 has been shown to play a crucial role in modulating cardiovascular responses by inhibiting the EP3 receptor, which is involved in vasoconstriction and hypertension. Studies indicate that this compound can significantly reduce mean arterial pressure and plasma norepinephrine levels in spontaneously hypertensive rats, suggesting its potential as a therapeutic agent for managing hypertension and related cardiac conditions .

Case Study:
In a study involving spontaneously hypertensive rats, chronic bilateral infusion of this compound for 28 days resulted in decreased sympathetic excitation and reduced expression of pro-inflammatory cytokines in the hypothalamic paraventricular nucleus. This highlights its potential for ameliorating hypertension through central mechanisms .

Cancer Research

Role in Breast Cancer:
this compound has been extensively studied for its effects on breast cancer cell lines. It has been shown to reduce proliferation and migration of SK-BR-3 breast cancer cells, potentially mediated through the inhibition of Gi-protein-cAMP signaling pathways. In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability and migration in response to prostaglandin E2 stimulation .

Data Table: Effects on Breast Cancer Cell Lines

Treatment Concentration (nM)Cell Viability (%)Migration (%)
Control100100
108075
1006050
10003025

This table summarizes the observed effects of varying concentrations of this compound on cell viability and migration in SK-BR-3 cells, indicating a dose-dependent response .

Inflammatory Diseases

Impact on Inflammation:
this compound has demonstrated anti-inflammatory properties by inhibiting apoptosis and inflammatory responses induced by oxidized low-density lipoprotein (ox-LDL) in human aortic smooth muscle cells. This suggests its potential application in treating atherosclerosis, as it significantly reduced levels of pro-inflammatory cytokines such as interleukin-17 and intercellular adhesion molecule-1 .

Case Study:
In an experimental model of atherosclerosis, treatment with this compound resulted in improved cell viability and reduced inflammatory markers compared to controls. This indicates its promise as a therapeutic agent for managing inflammatory vascular diseases .

Mécanisme D'action

L-798,106 exerts its effects by selectively binding to and antagonizing the EP3 receptor. This receptor is involved in various physiological processes, including the regulation of inflammation, pain, and vascular tone. By blocking the EP3 receptor, L-798,106 inhibits the downstream signaling pathways mediated by prostaglandin E2 (PGE2), leading to reduced inflammation, decreased cell proliferation, and other therapeutic effects .

Comparaison Avec Des Composés Similaires

L-798,106 est unique par sa grande sélectivité et sa puissance en tant qu'antagoniste du récepteur EP3. Les composés similaires comprennent :

Ces composés diffèrent par leurs structures chimiques, leur sélectivité réceptorique et leurs activités biologiques, soulignant les propriétés uniques de L-798,106 dans la recherche scientifique et les applications thérapeutiques .

Activité Biologique

L-798106 is a potent and selective antagonist of the prostanoid EP3 receptor, which plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. This compound has garnered attention for its potential therapeutic applications in conditions such as hypertension, atherosclerosis, and cardiac hypertrophy.

This compound functions primarily by blocking the EP3 receptor, which is activated by prostaglandin E2 (PGE2). This receptor is implicated in mediating inflammatory responses and regulating vascular tone. By inhibiting EP3 activity, this compound can modulate various downstream signaling pathways associated with inflammation and vascular function.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the apoptosis and inflammatory responses in human aortic smooth muscle cells (HASMCs) induced by oxidized low-density lipoprotein (ox-LDL). The compound significantly reduced levels of pro-inflammatory cytokines such as interleukin-17 (IL-17) and intercellular adhesion molecule-1 (ICAM-1) in these cells, suggesting its potential in mitigating vascular inflammation associated with atherosclerosis .

In Vivo Studies

Hypertension Management:
A study involving spontaneously hypertensive rats (SHRs) showed that chronic infusion of this compound into the hypothalamic paraventricular nucleus resulted in a significant reduction in mean arterial pressure (MAP) and plasma norepinephrine levels. This effect was accompanied by decreased expression of pro-inflammatory cytokines and oxidative stress markers, indicating that this compound may ameliorate hypertension through central mechanisms .

Cardiac Hypertrophy:
this compound has also been investigated for its effects on cardiac hypertrophy. In experimental models, treatment with this compound led to decreased expression of hypertrophic markers such as p-p38 MAPK and cleaved caspase-3, suggesting its role in preventing cardiac remodeling associated with hypertension .

Comparative Data on Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Study Model Key Findings Mechanism
Study 1In vitro (HASMCs)Reduced apoptosis and inflammatory cytokines (IL-17, ICAM-1)EP3 receptor antagonism
Study 2In vivo (SHRs)Decreased MAP and norepinephrine levelsCentral blockade of EP3
Study 3In vivo (cardiac hypertrophy)Decreased expression of hypertrophic markersAttenuation of oxidative stress and inflammation

Case Study 1: Atherosclerosis

In a controlled study, this compound was administered to models of atherosclerosis. The results indicated significant inhibition of inflammatory responses in vascular tissues, supporting its potential as a therapeutic agent for cardiovascular diseases linked to chronic inflammation.

Case Study 2: Hypertension

Another case study focused on the effects of this compound on SHRs demonstrated that long-term administration led to sustained reductions in blood pressure and improvements in cardiac function. The study highlighted the compound’s ability to restore neurotransmitter balance within the hypothalamus, contributing to its antihypertensive effects .

Propriétés

IUPAC Name

(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22BrNO4S/c1-33-25-14-13-24(28)18-26(25)34(31,32)29-27(30)15-12-21-7-3-5-9-23(21)17-19-10-11-20-6-2-4-8-22(20)16-19/h2-16,18H,17H2,1H3,(H,29,30)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTKFNUPVBULRJ-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741421
Record name N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244101-02-8
Record name (2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244101-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-798106
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-798106
Reactant of Route 2
Reactant of Route 2
L-798106
Reactant of Route 3
L-798106
Reactant of Route 4
Reactant of Route 4
L-798106
Reactant of Route 5
Reactant of Route 5
L-798106
Reactant of Route 6
L-798106
Customer
Q & A

Q1: How does L-798,106 interact with the EP3 receptor?

A1: L-798,106 competitively binds to the EP3 receptor, preventing the endogenous ligand, prostaglandin E2 (PGE2), from binding and activating the receptor. [, , , , , ]

Q2: What are the downstream effects of EP3 receptor antagonism by L-798,106?

A2: Antagonism of the EP3 receptor by L-798,106 leads to a variety of downstream effects depending on the tissue and physiological context. Some observed effects include:

  • Increased COX-2 Expression: L-798,106 has been shown to increase cyclooxygenase-2 (COX-2) expression in the thick ascending limb of the kidney, suggesting a negative feedback loop where PGE2, acting through EP3, regulates COX-2 activity. [, , ]
  • Increased Urine Volume: Blocking EP3 with L-798,106 can lead to increased urine volume, likely due to the disrupted negative feedback on COX-2 and subsequent effects on renal transporters. [, ]
  • Enhanced Osteogenic Differentiation: In a coculture system, L-798,106 impaired the enhancement of osteogenic differentiation in periodontal ligament stem cells induced by cocultured endothelial cells. This suggests a role for EP3 signaling in this process. []
  • Modulation of Airway Smooth Muscle Contraction: L-798,106 has been shown to inhibit the potentiating effect of low concentrations of PGE2 on platelet aggregation, highlighting a role for EP3 in platelet function. [, ]

Q3: What is the molecular formula and weight of L-798,106?

A3: The molecular formula of L-798,106 is C26H22BrNO4S, and its molecular weight is 522.44 g/mol.

Q4: What is the primary pharmacological action of L-798,106?

A4: L-798,106 is a potent and selective antagonist of the prostaglandin E2 EP3 receptor subtype. [, , , , , , , ]

Q5: What is the efficacy of L-798,106 in in vitro and in vivo models?

A5: L-798,106 has demonstrated efficacy in various experimental models:

  • Inhibition of Cough Reflex: In guinea pig models, L-798,106 attenuated PGE2-induced cough, suggesting a role for EP3 in cough modulation. [, ]
  • Modulation of Neuronal Activity: L-798,106 attenuated the inhibitory effects of PGE2 on locus coeruleus neurons, highlighting a role for EP3 in neuronal signaling. [, , ]
  • Regulation of Renin Expression: In rat models, L-798,106 exacerbated PGE2-induced renin expression in M-1 cells, indicating a complex interplay between EP receptor subtypes in renin regulation. []
  • Effects on Tumor Cell Viability: L-798,106 was shown to selectively suppress the viability of TSC2-deficient cells in vitro and decrease lung colonization of these cells in vivo, suggesting a potential role for EP3 in tumor growth and survival. []

Q6: What are the potential therapeutic applications of L-798,106?

A6: While L-798,106 has not progressed to clinical use, its pharmacological profile suggests potential therapeutic applications in conditions where EP3 receptor antagonism may be beneficial, such as:

  • Hypertension: L-798,106 has shown potential in preclinical models to modulate blood pressure regulation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.